Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate
Description
Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a fused thiazolo-triazole core, a piperidine ring substituted with a methyl ester group, and distinct substituents: a 2-ethyl group, a 6-hydroxyl group on the thiazolo-triazole moiety, and a 3-methoxyphenyl group.
Properties
IUPAC Name |
methyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methoxyphenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-4-16-22-21-25(23-16)19(26)18(30-21)17(14-6-5-7-15(12-14)28-2)24-10-8-13(9-11-24)20(27)29-3/h5-7,12-13,17,26H,4,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAMQXKTRDFILT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCC(CC4)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound appear to be related to neuroprotection and anti-neuroinflammatory pathways. The compound interacts with active residues of ATF4 and NF-kB proteins.
Mode of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties. It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins.
Biochemical Pathways
The compound’s action is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway. This suggests that the compound affects these biochemical pathways and their downstream effects, contributing to its neuroprotective and anti-inflammatory properties.
Pharmacokinetics
Given its molecular weight of 41849, it is likely to have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
The compound exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells. This suggests that the compound’s action results in molecular and cellular effects that contribute to neuroprotection.
Action Environment
While the specific environmental factors influencing this compound’s action, efficacy, and stability are not detailed in the available literature, it’s worth noting that many compounds’ actions can be influenced by factors such as temperature, pH, and the presence of other compounds
Biological Activity
Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C21H26N4O4S
- Molecular Weight : 430.52 g/mol
- CAS Number : 898345-28-3
The biological activity of this compound is primarily associated with its neuroprotective and anti-inflammatory properties. The following mechanisms have been identified:
Target Pathways :
- Neuroprotection : The compound exhibits neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells.
- Anti-inflammatory Effects : It inhibits the NF-kB pathway, which is crucial for inflammatory responses.
Biochemical Pathways :
- The compound reduces the expression of endoplasmic reticulum (ER) stress markers such as BIP and cleaved caspase-3 in human neuronal cells, indicating its potential to prevent neurodegeneration.
Pharmacological Properties
Research indicates that the compound may possess a variety of pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that similar thiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and SNB-19 (glioblastoma) cells .
- Antibacterial Activity : Compounds with similar structures have shown promising antibacterial properties against Gram-positive and Gram-negative bacteria .
- Antioxidant Properties : The presence of the thiazole moiety contributes to its antioxidant capabilities, potentially providing protective effects against oxidative damage in cells.
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds related to this compound:
- Neuroprotective Effects : A study demonstrated that derivatives of this compound significantly reduced neuronal cell death induced by oxidative stress in vitro. The results indicated a dose-dependent response in protecting against apoptosis.
- Cytotoxicity Against Cancer Cells : In vitro assays showed that the compound exhibited significant cytotoxicity against multiple cancer cell lines while maintaining low toxicity to normal human cells. This selectivity suggests a potential therapeutic window for anticancer applications .
- Anti-inflammatory Studies : Research revealed that the compound effectively decreased levels of pro-inflammatory cytokines in activated microglial cells, supporting its role as an anti-inflammatory agent in neurodegenerative conditions .
Comparison with Similar Compounds
Key Observations:
Substituent Electronic Effects: The 4-nitrophenyl group in the ethyl ester derivative introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity compared to the target compound’s 3-methoxyphenyl (electron-donating) group.
Steric and Solubility Considerations :
- The isopropoxy and acetate groups in increase steric bulk and hydrophilicity, respectively, which could influence bioavailability compared to the target compound’s smaller ethyl and methyl ester groups.
- The furan ring in introduces a planar, aromatic system that may enhance π-π stacking in crystal lattices or biological targets .
Hydrogen-Bonding Potential: The 6-hydroxy group in both the target compound and facilitates hydrogen bonding, critical for crystal packing or target recognition . The methoxy substituents in the target compound and provide additional hydrogen-bond acceptors.
Crystallographic and Conformational Insights
- Crystal Packing : highlights the role of hydrogen bonding in molecular aggregation. The hydroxyl and methoxy groups in the target compound likely participate in C=O···H–O or N–H···O interactions, stabilizing its crystal structure .
- Structure Validation : Tools like SHELXL and SHELXTL () are critical for confirming bond lengths, angles, and torsional conformations in such complex heterocycles, ensuring accuracy in reported data .
Q & A
Q. What controls are essential for ensuring reproducibility in enzyme inhibition studies?
- Methodology : Include vehicle controls (DMSO ≤0.1%), positive controls (e.g., fluconazole for antifungal assays), and negative controls (heat-inactivated enzyme). Pre-incubate the compound with liver microsomes to account for metabolic activation. Normalize data to baseline activity (no inhibitor) .
Q. How can researchers optimize reaction scalability for gram-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
